![molecular formula C15H26N4O2 B3173821 6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione CAS No. 950275-82-8](/img/structure/B3173821.png)
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(1,4-Diazepan-1-yl)-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione, commonly referred to as ‘D-dione’, is a heterocyclic compound with a wide range of potential applications in the scientific research and industrial fields. D-dione has been studied for its ability to act as a ligand in coordination chemistry, and its potential as a catalyst for organic synthesis. In addition, it has been explored as a potential drug candidate for the treatment of various diseases.
Scientific Research Applications
Neuroprotective Activity
Research on diazepine derivatives, such as naphtho[1,2-b][1,4]diazepine-2,4(3H)-diones, has identified compounds with neuroprotective and cognitive-enhancing activities in models of ischemic stroke. These compounds showed promise in reducing infarct volume and brain atrophy, indicating potential applications in neuroprotection and the treatment of stroke-related cognitive impairments (Toti et al., 2022).
CNS Activity
Diazepine derivatives have been extensively studied for their central nervous system (CNS) activities. For instance, certain 6-phenyl-4H-pyrrolo[1,2-a][1,4]benzodiazepines have shown comparable taming and sedative activities to diazepam, a well-known benzodiazepine (Hara et al., 1978). Furthermore, pyrimidino-4,6-(2,4-Diazepine) derivatives synthesized through green chemistry approaches have been evaluated for their anxiolytic, sedative, and hypnotic activities, highlighting the versatility of diazepine compounds in modulating various CNS functions (Chinnasamy et al., 2017).
Anticonvulsant and Analgesic Effects
Novel diazepine compounds, such as those derived from pyrrolidine-2,5-dione, have been synthesized and tested for anticonvulsant and antinociceptive activities. These studies have led to the identification of compounds with potent effects in various seizure models, as well as potential analgesic properties, suggesting applications in the treatment of epilepsy and pain management (Rybka et al., 2017).
Anxiolytic Properties
The anxiolytic potential of diazepine derivatives, distinct from traditional benzodiazepines, has been explored in various models. For example, compounds with structural similarities to 1,4-benzodiazepines have been shown to influence CNS activities related to anxiety and aggression without eliciting sedative effects, offering a promising direction for developing anxioselective anxiolytic agents (Grant et al., 2010).
properties
IUPAC Name |
6-(1,4-diazepan-1-yl)-1,3-di(propan-2-yl)pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-11(2)18-13(17-8-5-6-16-7-9-17)10-14(20)19(12(3)4)15(18)21/h10-12,16H,5-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMNHOJDWICQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)N(C1=O)C(C)C)N2CCCNCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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